6-(Trifluoromethyl)quinoline-8-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)quinoline-8-carboxylic acid is a fluorinated quinoline derivative. The quinoline ring system is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps like condensation, hydrolysis, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-(Trifluoromethyl)quinoline-8-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Uniqueness
6-(Trifluoromethyl)quinoline-8-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid functional group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-15-9(6)8(5-7)10(16)17/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJZPWPDIZFJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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